Solubility profile of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate in organic solvents
Solubility profile of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate in organic solvents
Topic: Solubility Profile of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Identity[1][2]
Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate is a pivotal synthetic intermediate, primarily serving as a protected form of ethyl 2-oxocyclopentanecarboxylate . By masking the reactive ketone functionality as a 1,4-dioxolane (ethylene ketal), this compound allows chemists to perform chemoselective transformations—such as Grignard additions or hydride reductions—on the ester moiety without compromising the cyclopentanone ring.
Understanding its solubility profile is critical for process optimization, specifically in solvent selection for liquid-liquid extraction, chromatographic purification, and reaction medium engineering.
Physicochemical Baseline[3]
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Chemical Structure: A spirocyclic system fusing a cyclopentane ring with a 1,3-dioxolane ring. The ethyl ester is located at the C6 position (adjacent to the spiro center).
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Molecular Formula: C
H O -
Molecular Weight: ~214.26 g/mol
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Lipophilicity (Calculated LogP): ~1.5 – 2.0 (Moderately Lipophilic)
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Physical State: Typically a viscous, colorless to pale yellow liquid at room temperature.
Solubility Profile & Solvent Compatibility
As a Senior Application Scientist, I classify the solubility of this compound based on "Like Dissolves Like" principles, dielectric constants, and empirical laboratory behavior of spiro-ketal esters.
Table 1: Solubility Classification Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes & Applications |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | Primary solvent for extraction. The high density of DCM facilitates efficient phase separation from aqueous quench buffers. |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | Excellent | Preferred reaction media. THF is ideal for organometallic reactions due to high solubility and Lewis base character. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good to Excellent | Soluble, but caution required. Suitable for transesterification reactions. Avoid acidic alcohols to prevent ketal hydrolysis. |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Moderate | Purification solvent. Often used as a co-solvent in column chromatography (e.g., 10-20% EtOAc in Hexane) to modulate R |
| Aromatic Hydrocarbons | Toluene, Benzene | Good | Process solvent. High boiling point allows for azeotropic removal of water during synthesis (Dean-Stark conditions). |
| Aqueous Media | Water, Brine | Insoluble / Poor | Phase separation. The compound partitions strongly into the organic layer, enabling facile aqueous workups. |
Critical Stability Warning: The "Acid Trap"
While the compound is soluble in many organic solvents, solubility is not the only parameter. The 1,4-dioxaspiro functionality is an acetal/ketal derivative.
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Incompatible Solvents: Wet acidic solvents (e.g., Acetic acid, aqueous HCl/MeOH).
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Mechanism: Acid-catalyzed hydrolysis will deprotect the ketone, reverting the molecule to ethyl 2-oxocyclopentanecarboxylate and ethylene glycol [1].
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Protocol: Always buffer aqueous phases (use NaHCO
or Phosphate buffer pH 7-8) during extraction.
Experimental Protocols for Solubility Determination
Do not rely solely on calculated values. The following protocol provides a self-validating system to determine precise solubility limits for process scale-up.
Protocol A: Visual Saturation Method (Gravimetric)
Objective: Determine the saturation limit (mg/mL) in a specific solvent at 25°C.
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Preparation: Weigh 100 mg of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate into a tared 4 mL glass vial.
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Titration: Add the target solvent (e.g., Hexane) in 50 µL aliquots using a calibrated micropipette.
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Agitation: Vortex for 30 seconds after each addition. Sonication (35 kHz) may be used to overcome kinetic dissolution barriers.
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Observation:
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Soluble: Solution is clear/transparent.
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Insoluble/Saturated: Turbidity, phase separation (oiling out), or solid residue persists.
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Calculation:
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Validation: If
, the compound is classified as "Freely Soluble."
Application Logic: Solvent Selection Workflow
The choice of solvent dictates the success of downstream applications. The diagram below illustrates the decision logic for Reaction, Extraction, and Purification phases.
Figure 1: Decision tree for solvent selection based on process requirements. Note the distinction between reaction inertness and extraction efficiency.
Mechanistic Insight: Partition Coefficient (LogP)[7]
The lipophilicity of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate is driven by the competition between the polar ester/ketal oxygens and the hydrophobic hydrocarbon scaffold.
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Estimated LogP: ~1.8
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Implication: This value places the compound in the "sweet spot" for organic synthesis. It is lipophilic enough to be easily extracted from water into organic solvents (DCM, EtOAc) but polar enough to interact with silica gel, allowing for effective separation from non-polar byproducts (e.g., mineral oil, polymeric residues) using flash chromatography [2].
Purification Strategy (Flash Chromatography)
Due to its solubility profile, the compound typically elutes in 10% - 20% Ethyl Acetate in Hexane .
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Loading Solvent: Dissolve the crude oil in a minimum volume of DCM or Toluene before loading onto the silica column to prevent precipitation or streaking.
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Detection: The lack of conjugation (no UV chromophore like a benzene ring) makes UV detection at 254 nm difficult. Use Stain Visualization (e.g., Anisaldehyde or KMnO
dip) followed by heating. The ketal/ester functionality will stain effectively [3].
References
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Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed mechanisms of ketal stability and hydrolysis).
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PubChem Compound Summary. (2024). 1,4-Dioxaspiro[4.4]nonane derivatives.
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Organic Syntheses. (Various). General procedures for ketalization and workup of cyclic beta-keto esters.
